molecular formula C19H19N3O3S2 B10883389 Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B10883389
M. Wt: 401.5 g/mol
InChI Key: BRRHLKWSHJNQCQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of imidazole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener, more sustainable reaction conditions .

Scientific Research Applications

Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thiophene moiety can participate in electron transfer reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of imidazole and thiophene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the available literature on its biological activity, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The chemical formula is C19H19N3O3S2C_{19}H_{19}N_{3}O_{3}S_{2}, and it possesses multiple functional groups that contribute to its reactivity and biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to benzimidazole derivatives. For instance, derivatives of ethyl 2-(1H-benzimidazol-2-yl)acetate have shown promising results against various cancer cell lines. Notably:

  • IC50 Values : Compounds derived from similar structures exhibited IC50 values ranging from 23.2 to 49.9 µM , indicating substantial cytotoxicity against cancer cells .
  • Mechanism of Action : The benzimidazole scaffold is believed to interact with DNA and inhibit topoisomerases, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Various studies have assessed its efficacy against bacterial and fungal strains:

  • In Vitro Studies : Compounds with similar structures demonstrated significant antimicrobial activity, with some exhibiting good radical scavenging activity and iron ion chelation capabilities .
  • Screening Results : The newly synthesized derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting a broad spectrum of antimicrobial action .

Other Biological Activities

In addition to antitumor and antimicrobial properties, related compounds have been evaluated for other biological activities:

  • Anti-inflammatory Effects : Some derivatives have shown moderate inhibitory effects on cyclooxygenase enzymes (COX-I and COX-II), which are crucial in inflammatory processes .
  • Neuroprotective Potential : Certain compounds within this chemical class have been investigated for their ability to inhibit acetylcholinesterase (AChE), indicating potential use in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeCompound ReferenceIC50 Range (µM)Remarks
AntitumorEthyl 2-(1H-benzimidazol-2-yl)acetate23.2 - 49.9Effective against various cancer cell lines
AntimicrobialVarious Derivatives-Significant activity against bacteria/fungi
Anti-inflammatoryCOX Inhibition Studies0.52 - 22.25Moderate inhibition observed
NeuroprotectiveAChE Inhibition Studies-Potential use in neurodegenerative diseases

Case Study Example

A study conducted by Mohareb et al. synthesized several derivatives from ethyl 2-(1H-benzimidazol-2-yl)acetate and evaluated their antitumor activities against three different cancer cell lines. The findings indicated that certain modifications to the benzimidazole structure significantly enhanced anticancer potency, with some compounds showing higher efficacy than established chemotherapeutics .

Properties

Molecular Formula

C19H19N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C19H19N3O3S2/c1-2-25-18(24)16-11-6-5-9-14(11)27-17(16)22-15(23)10-26-19-20-12-7-3-4-8-13(12)21-19/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,20,21)(H,22,23)

InChI Key

BRRHLKWSHJNQCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC4=CC=CC=C4N3

Origin of Product

United States

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